molecular formula C19H17I2N5O2S B11662422 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B11662422
M. Wt: 633.2 g/mol
InChI Key: BZYJFBSTBKJJQC-LSHDLFTRSA-N
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Description

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkyl or aryl substituents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the triazole ring.

    Formation of the Hydrazide Moiety: The hydrazide group is formed by reacting the triazole-sulfanyl intermediate with hydrazine hydrate under controlled conditions.

    Condensation Reaction: The final step involves a condensation reaction between the hydrazide intermediate and the aldehyde derivative of 2-hydroxy-3,5-diiodophenyl to form the desired compound.

Chemical Reactions Analysis

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or alkoxides.

    Condensation: The hydrazide moiety can participate in further condensation reactions with aldehydes or ketones to form hydrazones or azines.

Scientific Research Applications

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Materials Science: The compound’s unique chemical properties make it a candidate for developing new materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, leading to cytotoxic effects.

Comparison with Similar Compounds

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide can be compared with other similar compounds:

    2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid: This compound lacks the hydrazide and diiodophenyl groups, making it less complex and potentially less active in biological systems.

    4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide: This compound has a bromophenyl group instead of the ethyl and diiodophenyl groups, which may alter its chemical reactivity and biological activity.

    (5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile:

Properties

Molecular Formula

C19H17I2N5O2S

Molecular Weight

633.2 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17I2N5O2S/c1-2-26-18(12-6-4-3-5-7-12)24-25-19(26)29-11-16(27)23-22-10-13-8-14(20)9-15(21)17(13)28/h3-10,28H,2,11H2,1H3,(H,23,27)/b22-10+

InChI Key

BZYJFBSTBKJJQC-LSHDLFTRSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC(=C2)I)I)O)C3=CC=CC=C3

Origin of Product

United States

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